1,2-Diiodododecane

Surface Chemistry Self-Assembled Monolayers Gold Surface Modification

1,2-Diiodododecane (CAS 92952-87-9; molecular formula C₁₂H₂₄I₂; molecular weight 422.13 g/mol; predicted LogP 5.76) is a long-chain vicinal diiodoalkane featuring two iodine atoms attached to adjacent carbon atoms (C1 and C2) of a 12-carbon n-alkyl backbone. As a member of the α,β-diiodoalkane subclass, this compound contains two reactive C–I bonds in close proximity, endowing it with distinctive reactivity patterns in nucleophilic substitution, elimination, and surface-binding processes compared to terminal (α,ω) diiodoalkanes or monohaloalkanes of similar chain length.

Molecular Formula C12H24I2
Molecular Weight 422.13 g/mol
CAS No. 92952-87-9
Cat. No. B14356176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diiodododecane
CAS92952-87-9
Molecular FormulaC12H24I2
Molecular Weight422.13 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CI)I
InChIInChI=1S/C12H24I2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3
InChIKeyKTZDSDHHWYYITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diiodododecane (CAS 92952-87-9): Vicinal Diiodoalkane Building Block for Organic Synthesis and Surface Modification


1,2-Diiodododecane (CAS 92952-87-9; molecular formula C₁₂H₂₄I₂; molecular weight 422.13 g/mol; predicted LogP 5.76) is a long-chain vicinal diiodoalkane featuring two iodine atoms attached to adjacent carbon atoms (C1 and C2) of a 12-carbon n-alkyl backbone . As a member of the α,β-diiodoalkane subclass, this compound contains two reactive C–I bonds in close proximity, endowing it with distinctive reactivity patterns in nucleophilic substitution, elimination, and surface-binding processes compared to terminal (α,ω) diiodoalkanes or monohaloalkanes of similar chain length [1]. The vicinal iodine arrangement introduces unique steric and electronic constraints that modulate its behavior in synthetic transformations and materials applications [2].

Why 1,2-Diiodododecane Cannot Be Simply Replaced by Other C12 Diiodides, Bromoalkanes, or Monohaloalkanes


Generic substitution of 1,2-diiodododecane with other C12 haloalkanes—including 1,12-diiodododecane (α,ω-terminal diiodide), 1-iodododecane (monoiodide), or 1-bromododecane (monobromide)—is not scientifically valid due to three fundamental differences: (1) the C–I bond is substantially weaker (bond dissociation energy approximately 53 kcal/mol) than the C–Br bond (approximately 69 kcal/mol), conferring markedly higher leaving-group ability and nucleophilic substitution rates for iodoalkanes relative to bromoalkanes [1] [2]; (2) α,β-diiodoalkanes (vicinal diiodides) undergo distinct reaction pathways compared to α,ω-diiodoalkanes or α,α-diiodoalkanes—specifically, diiodoalkanes studied in zeolite NaX undergo exclusively substitutional dehalogenation to form framework-bound iodoalkoxy species, whereas dichloro- and dibromoalkanes exhibit chain-length and positional dependence on whether dehydrohalogenation or substitution occurs [3]; (3) bifunctional vs. monofunctional reactivity fundamentally alters crosslinking capacity—monohaloalkanes (e.g., 1-iodododecane) cannot serve as crosslinkers or difunctional coupling partners in step-growth polymerization or surface grafting applications, whereas α,β-diiodoalkanes provide two reactive sites in close spatial proximity . These distinctions have direct consequences for reaction outcomes, material properties, and experimental reproducibility.

Quantitative Evidence Differentiating 1,2-Diiodododecane from Structural Analogs: A Comparator-Based Assessment


Iodoalkane vs. Bromoalkane Surface Reactivity on Gold: Evidence of Ultrathin Layer Formation Only with Iodine-Containing Compounds

In a direct comparative study, gold surfaces treated with iodoalkanes (1-iodododecane, 1,10-diiododecane) exhibited definitive formation of ultrathin organic layers, whereas surfaces treated with the corresponding bromoalkanes (1-bromododecane, 1,10-dibromodecane) showed no evidence of layer formation under identical conditions [1]. The iodoalkanes dissociate on the gold surface to create Au–C and Au–I bonds, resulting in a mixed monolayer of iodide and alkyl species [2].

Surface Chemistry Self-Assembled Monolayers Gold Surface Modification

Chain Length-Dependent Performance of 1,n-Diiodoalkanes as Solvent Additives in Polymer Solar Cells: Quantitative Efficiency Comparison

A systematic study investigating the impact of alkyl chain length of 1,n-diiodoalkane additives on PTB7:PC₇₁BM polymer solar cell performance demonstrated that 1,8-diiodooctane (DIO) achieved the optimum chain length, delivering a power conversion efficiency (PCE) of 8.84%—nearly four times higher than devices without additives [1]. For 1,10-diiododecane (DID), the efficiency dropped to 7.91%, representing a quantifiable performance penalty of 0.93 absolute percentage points (approximately 10.5% relative decrease) due to non-optimal chain length [1].

Organic Photovoltaics Polymer Solar Cells Morphology Control Solvent Additives

Distinct Reactivity of Diiodoalkanes vs. Dibromoalkanes and Dichloroalkanes in Zeolite NaX at Room Temperature

In zeolite NaX at room temperature, all diiodoalkanes studied (α,α, α,β, and α,γ positional isomers) undergo exclusively substitutional dehalogenation to form zeolite-bound iodoalkoxy species, regardless of halogen position or alkyl chain length [1]. In stark contrast, dichloroalkanes and dibromoalkanes exhibit position- and chain length-dependent reactivity—undergoing dehydrohalogenation, combined dehalogenation–dehydrohalogenation, or two consecutive dehydrohalogenations depending on the relative halogen positions and carbon chain length [1].

Zeolite Chemistry Alkyl Dihalide Reactivity Heterogeneous Catalysis

Fundamental Leaving-Group Reactivity Hierarchy: Iodoalkanes vs. Bromoalkanes in Nucleophilic Substitution

The carbon–iodine bond (bond dissociation energy approximately 53 kcal/mol) is substantially weaker than the carbon–bromine bond (approximately 69 kcal/mol), a difference of approximately 16 kcal/mol that translates to significantly faster nucleophilic substitution rates for iodoalkanes compared to bromoalkanes under identical conditions [1] [2]. The reactivity order for alkyl halides in both SN1 and SN2 mechanisms is consistently: iodoalkanes > bromoalkanes > chloroalkanes > fluoroalkanes [3].

Nucleophilic Substitution Leaving Group Ability SN2/SN1 Kinetics

Hydrophobic Surface Property Quantification: Contact Angle Data for Iodoalkane-Derived Gold Monolayers

The ultrathin layers formed from long-chain iodoalkanes on gold surfaces produce hydrophobic surfaces with advancing water contact angles ranging from 82° to 93°, and these surface-bound species resist desorption in pure solvent for at least 1–2 days [1]. This quantifies the hydrophobic character achievable with iodoalkane surface modification.

Surface Wettability Contact Angle Hydrophobic Coatings

Evidence-Backed Research Applications for 1,2-Diiodododecane (CAS 92952-87-9)


Gold Surface Functionalization for Ultrathin Hydrophobic Coatings

Based on direct evidence that iodoalkanes (including 1,10-diiododecane) form stable ultrathin layers on gold surfaces with advancing water contact angles of 82–93° while bromoalkanes fail to form any detectable layer, 1,2-diiodododecane is suitable for applications requiring gold surface hydrophobization or the creation of mixed iodide/alkyl monolayers for sensor interfaces, electrochemical platforms, or anti-fouling coatings [1]. The surface-bound species resist solvent desorption for 1–2 days, providing operational stability [1].

Polymer Solar Cell Morphology Optimization via 1,n-Diiodoalkane Additives

Evidence from systematic studies of 1,n-diiodoalkanes in PTB7:PC₇₁BM photovoltaic devices demonstrates that alkyl chain length critically modulates power conversion efficiency, with the optimal C8 additive (DIO) achieving 8.84% PCE versus 7.91% for the C10 analog (DID)—a quantifiable 0.93 absolute percentage point difference [2]. This establishes 1,2-diiodododecane and its structural relatives as candidates for morphology control additives in organic photovoltaics, where chain length selection directly impacts phase segregation, surface smoothness, and donor–acceptor distribution uniformity [2].

Predictable Substitutional Dehalogenation in Zeolite-Mediated Synthesis

Research demonstrates that diiodoalkanes undergo exclusively substitutional dehalogenation in NaX zeolite at room temperature—regardless of halogen positional isomerism (α,α, α,β, or α,γ) or chain length—whereas dibromoalkanes and dichloroalkanes exhibit complex, position-dependent mixtures of dehydrohalogenation and substitution pathways [3]. This predictable, uniform reactivity makes 1,2-diiodododecane a preferred substrate for zeolite-mediated transformations where product homogeneity and reaction pathway predictability are essential requirements [3].

Crosslinking Agent Requiring Enhanced SN2 Reactivity Relative to Bromo Analogs

The C–I bond dissociation energy (~53 kcal/mol) is approximately 16 kcal/mol lower than the C–Br bond (~69 kcal/mol), conferring significantly faster nucleophilic substitution kinetics [4] [5]. 1,2-Diiodododecane's vicinal diiodide structure provides two reactive electrophilic sites in close proximity, enabling its use as a difunctional alkylating agent or crosslinker in polymer synthesis, surface grafting, and the preparation of functional materials where milder reaction conditions or faster crosslinking rates are required compared to dibromoalkane alternatives .

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